2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile
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Overview
Description
2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate dicarbonyl compounds with hydrazine.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acid and a halogenated pyridazine derivative.
Formation of the Piperazine Ring: The piperazine ring can be formed by reacting an appropriate amine with a dihaloalkane.
Coupling with Pyridine-4-carbonitrile: The final step involves coupling the piperazine derivative with pyridine-4-carbonitrile under suitable conditions, such as using a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyridine and pyridazine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The unique electronic properties of the thiophene and pyridine rings make this compound suitable for use in organic semiconductors and light-emitting diodes.
Biological Research: It can be used as a probe to study various biological pathways and molecular interactions.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The thiophene and pyridazine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(Thiophen-2-yl)pyridine
- 4-(Pyridazin-3-yl)piperazine
- Pyridine-4-carbonitrile
Uniqueness
2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile is unique due to its combination of multiple heterocyclic rings, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for designing molecules with specific biological activities and material properties.
Properties
IUPAC Name |
2-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S/c19-13-14-5-6-20-18(12-14)24-9-7-23(8-10-24)17-4-3-15(21-22-17)16-2-1-11-25-16/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOZOVIZTJVDTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C4=NC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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